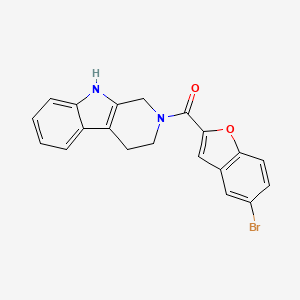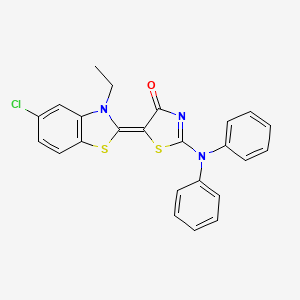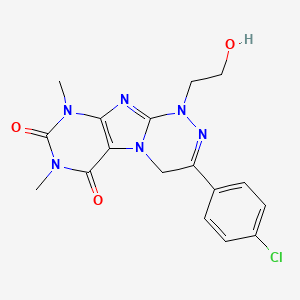![molecular formula C23H26N2O3S B11515368 6',6'-dimethyl-4-phenyl-2'-(prop-2-en-1-ylsulfanyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol](/img/structure/B11515368.png)
6',6'-dimethyl-4-phenyl-2'-(prop-2-en-1-ylsulfanyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,6’-dimethyl-4-phenyl-2’-(prop-2-en-1-ylsulfanyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol is a complex organic compound that belongs to the class of spirochromenes These compounds are known for their unique structural features, which include a spiro linkage between a chromene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-dimethyl-4-phenyl-2’-(prop-2-en-1-ylsulfanyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol typically involves multi-step organic reactions. One common method involves the use of a three-component reaction where a chromene derivative, a pyrimidine derivative, and a sulfur-containing reagent are reacted in the presence of a catalyst. The reaction conditions often include the use of ionic liquids and enzymes such as lipase from Mucor miehei .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6’,6’-dimethyl-4-phenyl-2’-(prop-2-en-1-ylsulfanyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur-containing moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or thiols.
Scientific Research Applications
6’,6’-dimethyl-4-phenyl-2’-(prop-2-en-1-ylsulfanyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6,6-dimethyl-4'-phenyl-2-prop-2-enylsulfanylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7',8'-diol |
InChI |
InChI=1S/C23H26N2O3S/c1-4-12-29-21-24-22(2,3)14-23(25-21)13-17(15-8-6-5-7-9-15)16-10-11-18(26)19(27)20(16)28-23/h4-11,17,26-27H,1,12-14H2,2-3H3,(H,24,25) |
InChI Key |
IFGKIGVDILAGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CC=C4)N=C(N1)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11515285.png)
![4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate](/img/structure/B11515286.png)
acetonitrile](/img/structure/B11515293.png)


![6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11515317.png)


![7-hydroxy-6-[3-(trimethylsilyl)propyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11515331.png)
![Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--](/img/structure/B11515342.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11515349.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11515350.png)
![2,2'-sulfanediylbis[N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide]](/img/structure/B11515358.png)
![4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11515366.png)
